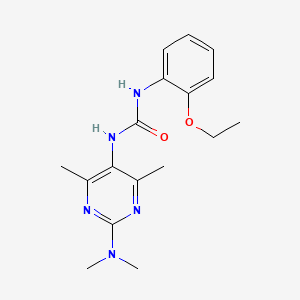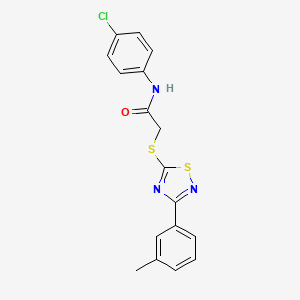
N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a propylthio group. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Mécanisme D'action
Target of Action
It is known that 1,3,4-oxadiazoles, a key structural component of this compound, have been widely studied due to their broad range of chemical and biological properties . They have been found to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
1,3,4-oxadiazoles, which are part of the compound’s structure, are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad biological activities of 1,3,4-oxadiazoles , it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress responses.
Pharmacokinetics
Most amides, a class of compounds to which this compound belongs, are known to be solids at room temperature and have high boiling points . Amides of six or fewer carbon atoms are soluble in water , which could potentially impact the compound’s bioavailability.
Result of Action
Based on the known activities of 1,3,4-oxadiazoles , the compound may exert effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:
Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of Propylthio Group: The propylthio group can be introduced via nucleophilic substitution reactions using propylthiol and suitable leaving groups.
Coupling with Benzamide: The final step involves coupling the synthesized 1,3,4-oxadiazole derivative with benzoyl chloride or benzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides or oxadiazole derivatives.
Applications De Recherche Scientifique
N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its benzamide core, which is known for various pharmacological activities.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological interactions.
Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylbenzamide: A simpler benzamide derivative with different substituents.
Benzimidazole Derivatives: Compounds with a similar benzamide core but different heterocyclic rings.
Sulfonamide Derivatives: Compounds with a sulfonamide group instead of an oxadiazole ring.
Uniqueness
N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring and the propylthio group, which can impart distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDYSDVCSITANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)
![N-(4-ethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2997474.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2997476.png)
![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)

![3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2997481.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)




